molecular formula C30H44O4 B13039315 Changnanicacid

Changnanicacid

Cat. No.: B13039315
M. Wt: 468.7 g/mol
InChI Key: DNVUNGJWEAUTQS-AXSJCNBFSA-N
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Description

Changnanic acid (C₃₀H₄₄O₄, MW: 468.67 g/mol) is a triterpenoid belonging to the 3,4-seco-cycloartane class, first isolated from Kadsura longipedunculata roots and stems . It features a tetracyclic skeleton with two carboxylic acid groups at positions 3 and 26, contributing to its polar nature (LogP: 7.27, tPSA: 74.6 Ų) . Structurally, it is characterized by a Z-configuration double bond at C-21 and a prop-1-en-2-yl substituent at C-8 .

Biological Activity
Changnanic acid exhibits moderate cytotoxicity against leukemia P-388 cells (IC₅₀: 10 μg/mL) and HL-60 cells (IC₅₀: 50.51 μM) . It also inhibits tumor cell lines Bel-7402 and MCF-7 (IC₅₀: ~100 μM) . Its activity is attributed to interactions with cellular apoptosis pathways, though exact mechanisms remain under investigation.

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(Z,6R)-6-[(4S,7S,8R,13R,14R)-8-(2-carboxyethyl)-4,13-dimethyl-7-prop-1-en-2-yl-14-tetracyclo[7.5.0.01,13.04,8]tetradec-5-enyl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-19(2)22-12-15-27(5)17-18-30-23(29(22,27)16-13-24(31)32)11-8-14-28(30,6)25(30)20(3)9-7-10-21(4)26(33)34/h10,12,15,20,22-23,25H,1,7-9,11,13-14,16-18H2,2-6H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,27-,28-,29+,30?/m1/s1

InChI Key

DNVUNGJWEAUTQS-AXSJCNBFSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@@H]1[C@@]2(C13CC[C@]4(C=C[C@H]([C@]4(C3CCC2)CCC(=O)O)C(=C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1C2(C13CCC4(C=CC(C4(C3CCC2)CCC(=O)O)C(=C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Changnanicacid typically involves a multi-step process. One common method is the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate, similar to the Perkin reaction used for cinnamic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Changnanicacid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Changnanicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Changnanicacid involves its interaction with various molecular targets. It can inhibit certain enzymes, leading to a cascade of biochemical reactions. The aromatic ring and functional groups allow it to bind to specific proteins, altering their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Poor aqueous solubility; dissolves in DMSO, ethanol, or DMF .
  • Storage : Stable at -20°C for 2–3 years; sensitive to heat and moisture .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Bioactive Differences

Compound Molecular Formula Source Cytotoxic Activity (IC₅₀, HL-60) Key Structural Features References
Changnanic acid C₃₀H₄₄O₄ Kadsura longipedunculata, K. heteroclita 50.51 μM 3,4-seco-cycloartane with two COOH groups
Nigranoic acid C₃₀H₄₄O₄ Kadsura spp. 37.05 μM 3,4-seco-cycloartane with one COOH and a ketone group
Schisanlactone B C₃₀H₄₂O₄ Kadsura spp. 34.72 μM Lactone ring at C-26, methyl ester substituent
Heteroclitalactone C C₃₀H₄₂O₅ K. heteroclita 17.38 μM 3,4-seco-lanostane with epoxide and hydroxyl groups

Key Observations:

Bioactivity : Heteroclitalactone C shows superior cytotoxicity (IC₅₀: 17.38 μM) due to its epoxide group, which enhances electrophilic interactions with cellular targets .

Solubility : Changnanic acid’s dual COOH groups improve aqueous solubility compared to lactone derivatives like schisanlactone B .

Structural Impact: The presence of a ketone (nigranoic acid) or lactone (schisanlactones) modifies lipid membrane permeability and target binding .

Pharmacological Profiles

Table 2: Anticancer Activity Across Cell Lines

Compound Bel-7402 (IC₅₀) MCF-7 (IC₅₀) HL-60 (IC₅₀)
Changnanic acid 100 μM 100 μM 50.51 μM
Schisanlactone E 1 μg/mL N/A N/A
Nigranoic acid N/A N/A 37.05 μM
  • Schisanlactone E (IC₅₀: 1 μg/mL against P-388 cells) outperforms Changnanic acid in leukemia models, likely due to its lactone-mediated stability .
  • Nigranoic acid shows selective potency against HL-60, suggesting tissue-specific uptake mechanisms .

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